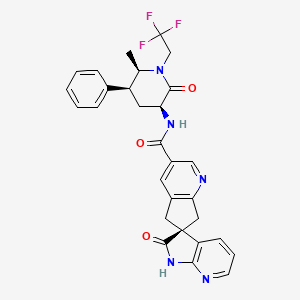
Ubrogepant
Descripción general
Descripción
Ubrogepant es un antagonista del receptor del péptido relacionado con el gen de la calcitonina de molécula pequeña. Se utiliza principalmente para el tratamiento agudo de la migraña con o sin aura en adultos . This compound es el primer fármaco de su clase aprobado para este fin .
Aplicaciones Científicas De Investigación
Ubrogepant tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar antagonistas del receptor del péptido relacionado con el gen de la calcitonina.
Biología: La investigación se centra en su interacción con las vías biológicas involucradas en la patofisiología de la migraña.
Industria: Se produce y comercializa bajo el nombre comercial Ubrelvy para uso terapéutico.
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
Ubrogepant functions by antagonizing the CGRP receptor, a key player in migraine pathophysiology . It competes with CGRP for binding to its receptor, thereby inhibiting the downstream effects of CGRP signaling . This interaction prevents the amplification and perpetuation of migraine headache pain . This compound interacts with the CGRP receptor, a G-protein-coupled receptor, and inhibits its activity, which is crucial for its therapeutic effects .
Cellular Effects
This compound exerts its effects on various cell types involved in migraine pathogenesis, particularly neurons and vascular cells . By blocking CGRP receptors, this compound reduces the vasodilation and inflammation associated with migraine attacks . This inhibition of CGRP signaling also impacts cell signaling pathways, reducing the release of pro-inflammatory cytokines and other mediators involved in migraine . Additionally, this compound influences gene expression related to inflammatory responses and pain perception .
Molecular Mechanism
At the molecular level, this compound binds to the CGRP receptor with high affinity, preventing CGRP from activating the receptor . This binding inhibits the receptor’s ability to trigger downstream signaling pathways that lead to migraine symptoms . This compound’s mechanism involves competitive inhibition, where it effectively blocks CGRP from exerting its effects on the receptor . This inhibition reduces the activation of adenylate cyclase and subsequent cyclic AMP (cAMP) production, which are critical steps in CGRP-mediated signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time . Studies have shown that its effects on CGRP receptor inhibition are sustained, leading to prolonged relief from migraine symptoms . This compound’s stability in various formulations ensures consistent therapeutic outcomes . Long-term studies have indicated that this compound does not degrade significantly over time, maintaining its effectiveness in both in vitro and in vivo models .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Lower doses effectively inhibit CGRP receptor activity, providing relief from migraine symptoms without significant adverse effects . Higher doses may lead to increased efficacy but also a higher risk of adverse effects . Studies in rhesus monkeys have shown a dose-dependent inhibition of CGRP-mediated responses, indicating a predictable pharmacokinetic-pharmacodynamic relationship .
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 (CYP) 3A4 . The major metabolic pathways involve oxidation and glucuronidation, leading to the formation of inactive metabolites . This compound is eliminated mainly via the biliary/fecal route, with a minor portion excreted through the renal route . The involvement of CYP3A4 in its metabolism suggests potential interactions with other drugs metabolized by the same enzyme .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a high affinity for the CGRP receptor, allowing it to effectively reach and bind to its target sites . This compound’s distribution is influenced by its lipophilicity, enabling it to cross cell membranes and reach intracellular targets . Its transport and distribution are critical for its therapeutic efficacy in treating migraines .
Subcellular Localization
This compound’s subcellular localization is primarily at the CGRP receptors on the cell surface . It does not require specific targeting signals or post-translational modifications for its activity . By binding to the CGRP receptors on the cell membrane, this compound effectively inhibits CGRP-mediated signaling pathways . This localization is essential for its role in preventing migraine symptoms .
Métodos De Preparación
Ubrogepant se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y condiciones. El proceso incluye el uso de disolventes como acetonitrilo y agua, e involucra pasos como el secado al vacío .
Análisis De Reacciones Químicas
Ubrogepant se somete a diversas reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones son esenciales para modificar los grupos funcionales dentro de la molécula.
Reacciones de sustitución: Los reactivos comunes utilizados incluyen halógenos y otros nucleófilos.
Productos principales: El producto principal es el propio this compound, pero se forman varios intermediarios durante su síntesis.
Comparación Con Compuestos Similares
Ubrogepant se compara con otros antagonistas del receptor del péptido relacionado con el gen de la calcitonina, como:
Rimegepant: Otro antagonista de molécula pequeña oral utilizado para el tratamiento de la migraña.
Atogepant: Similar en función, pero utilizado para el tratamiento preventivo de la migraña.
Anticuerpos monoclonales: Como erenumab, fremanezumab y galcanezumab, que se dirigen a la misma vía pero se utilizan para el tratamiento preventivo.
This compound es único en su clase ya que es el primer antagonista oral del receptor del péptido relacionado con el gen de la calcitonina aprobado para el tratamiento agudo de la migraña .
Propiedades
IUPAC Name |
(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F3N5O3/c1-16-20(17-6-3-2-4-7-17)11-22(26(39)37(16)15-29(30,31)32)35-25(38)19-10-18-12-28(13-23(18)34-14-19)21-8-5-9-33-24(21)36-27(28)40/h2-10,14,16,20,22H,11-13,15H2,1H3,(H,35,38)(H,33,36,40)/t16-,20-,22+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOOFTLHJSMHLN-ZQHRPCGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160178 | |
| Record name | Ubrogepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Ubrogepant is a potent antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |
| Record name | Ubrogepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1374248-77-7 | |
| Record name | Ubrogepant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374248-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubrogepant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubrogepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ubrogepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UBROGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD0O8X2QJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




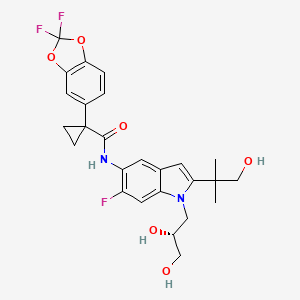
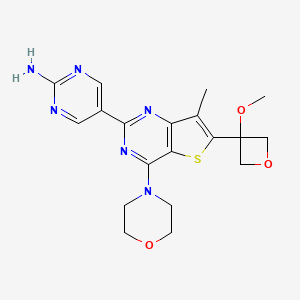
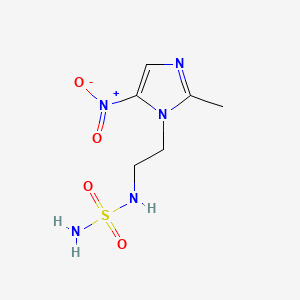
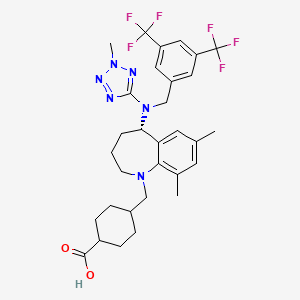


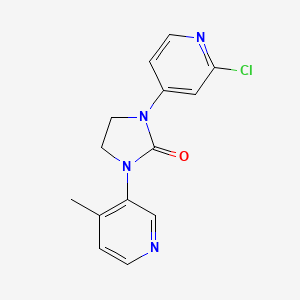

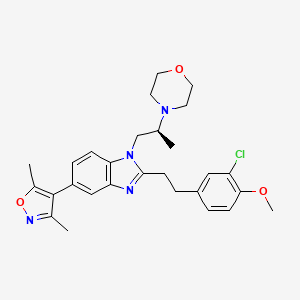

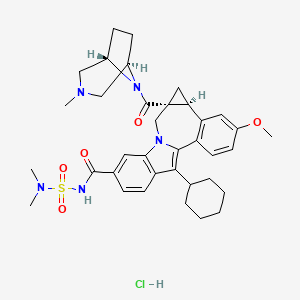
![(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B612247.png)
